Biotin phosphoramidite for abi
Description
Biotin phosphoramidite is a critical reagent in solid-phase oligonucleotide synthesis, particularly for introducing biotin labels into DNA or RNA sequences. It is widely used in applications such as affinity purification, diagnostic probes, and molecular detection systems (e.g., streptavidin-biotin binding assays) . Designed for compatibility with ABI DNA synthesizers (e.g., ABI 3400, 394, or 392 models), this phosphoramidite is dissolved in dichloromethane or acetonitrile and coupled during automated synthesis . Post-synthesis, the biotinylated oligonucleotide is cleaved from CPG beads and deprotected using ammonium hydroxide at elevated temperatures (55°C for 14 hours) . Reverse-phase HPLC with C4 columns or desalting methods (e.g., Nap-5 columns) ensures high-purity products .
Key structural features include a dimethoxytrityl (DMT) group for purification via cartridge or HPLC and a spacer arm (e.g., triethylene glycol [TEG]) to minimize steric hindrance during biotin-streptavidin interactions . Its versatility allows incorporation at the 3′- or 5′-terminus, enabling applications in PCR primers, sequencing probes, and therapeutic oligonucleotides .
Properties
Molecular Formula |
C10H20N3O5PS |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;aminophosphonous acid |
InChI |
InChI=1S/C10H16N2O3S.H4NO2P/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;1-4(2)3/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2-3H,1H2/t6-,7-,9-;/m0./s1 |
InChI Key |
LELMRLNNAOPAPI-UFLZEWODSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.NP(O)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.NP(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin phosphoramidite is synthesized through a multi-step chemical process that involves the protection of the biotin molecule, followed by its conversion into a phosphoramidite derivative. The key steps include:
Protection of Biotin: The biotin molecule is protected using a dimethoxytrityl (DMT) group to prevent unwanted reactions during the synthesis process.
Phosphitylation: The protected biotin is then reacted with phosphorous oxychloride and a base to form the phosphoramidite derivative.
Purification: The final product is purified to remove any impurities and ensure high purity and yield.
Industrial Production Methods: Industrial production of biotin phosphoramidite involves scaling up the laboratory synthesis process. This includes the use of automated synthesizers and reactors to handle larger volumes and ensure consistent quality. The production process is closely monitored to maintain the required purity and performance standards.
Chemical Reactions Analysis
Key Functional Groups:
| Group | Role |
|---|---|
| DMT | Enables trityl-based purification and yield quantification |
| PEG3 linker | Enhances solubility and streptavidin binding efficiency |
| Diisopropylphosphoramidite | Facilitates coupling to the 5′-OH of oligonucleotides |
Phosphoramidite Coupling Reaction
The reagent reacts with the terminal 5′-hydroxyl group of oligonucleotides during automated synthesis:
-
Activation : The phosphoramidite is activated by acidic catalysts (e.g., tetrazole) to form a reactive intermediate .
-
Coupling : The activated species binds to the 5′-OH group of the growing DNA strand, forming a phosphite triester bond .
-
Oxidation : Iodine/water oxidizes the phosphite triester to a stable phosphate triester .
Performance Metrics:
DMT Removal
The DMT group is cleaved using 3% trichloroacetic acid (TCA) in dichloromethane, enabling real-time monitoring of coupling efficiency .
Biotin Linker Cleavage
Two primary strategies are employed post-synthesis:
Fluoride-Mediated Cleavage
-
A diisopropylsilyl acetal linker is cleaved by tetrabutylammonium fluoride (TBAF) , releasing biotin and leaving an unmodified 5′-OH on the DNA .
-
Advantages: No residual linker modifications on the oligonucleotide .
Photocleavage
-
A nitrobenzyl-based photocleavable linker (e.g., PCB-phosphoramidite) is cleaved by 300–350 nm UV light , yielding a 5′-phosphate group .
-
Applications: Reversible biotin-streptavidin binding for affinity purification .
Stability and Compatibility
-
Oxidation Resistance : Stable to standard iodine-based oxidation; no adverse effects on biotin-avidin interactions .
-
Deprotection Conditions : Compatible with ammonia (55°C, 4–16 hours) for base and phosphate deprotection .
Comparative Analysis of Biotin Phosphoramidites
Research Findings
-
Efficiency : Glen Research reports ≥95% coupling efficiency with PEG3-linked biotin phosphoramidites .
-
Purification : DMT retention allows reverse-phase cartridge purification, achieving >90% purity .
-
Versatility : Fluoride-cleavable variants enable unmodified DNA recovery for downstream applications like PCR and cloning .
Scientific Research Applications
Biotin phosphoramidite is widely used in scientific research due to its ability to label oligonucleotides with biotin. Some of its key applications include:
Molecular Biology: Used in the labeling of DNA and RNA probes for hybridization studies, PCR, and sequencing.
Biochemistry: Employed in the purification of biotinylated proteins and peptides using affinity chromatography.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated reagents for various industrial processes.
Mechanism of Action
The mechanism of action of biotin phosphoramidite involves the incorporation of the biotin label into the oligonucleotide during synthesis. The biotin moiety is attached to the 5' end of the oligonucleotide through a phosphoramidite linkage, which is stable and allows for subsequent detection and purification using biotin-binding proteins.
Molecular Targets and Pathways: The biotin label on the oligonucleotide can be targeted by streptavidin or avidin, which bind to biotin with high affinity. This interaction is used in various detection and purification methods, such as affinity chromatography and fluorescence-based assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the structural and functional differences between biotin phosphoramidite for ABI and related compounds:
Key Comparative Insights:
Spacer Arm Design: BiotinTEG and Biotin Serinol derivatives include extended spacers (15 atoms or serinol-based) to enhance accessibility in sterically constrained environments, such as dual-labeled probes . In contrast, 5′-biotin phosphoramidite focuses on terminal labeling without extended spacers .
Functional Versatility: Photocleavable biotin phosphoramidite supports reversible applications, whereas protected serinol derivatives prevent undesired side reactions during synthesis .
Synthesis Compatibility :
- High-purity 5′-biotin phosphoramidite (≥90% purity) outperforms older variants in reproducibility and instrument lifetime .
Application-Specific Advantages: DBCO-dT-CE phosphoramidite is preferred for bioconjugation, while BiotinTEG excels in diagnostic assays requiring minimal steric interference .
Research Findings and Data
- Efficiency in Diagnostic Probes: BiotinTEG-labeled probes demonstrated a 3-fold signal increase in streptavidin-based ELISAs compared to non-spacer biotin derivatives, attributed to reduced steric hindrance .
- Photocleavage Efficiency : UV exposure (365 nm, 10 min) released >95% of biotin from photocleavable variants, enabling efficient recovery of protein-DNA complexes .
- Synthesis Yield: Protected Biotin Serinol phosphoramidite achieved >85% coupling efficiency in branched probe synthesis, outperforming unprotected analogs prone to branching .
Q & A
Q. What is the standard protocol for incorporating biotin phosphoramidite into oligonucleotides using ABI synthesizers?
Biotin phosphoramidite is typically added during solid-phase DNA synthesis. For ABI instruments:
- Coupling Step : Use a 0.1 M solution of biotin phosphoramidite in acetonitrile. Extended coupling times (e.g., 600 seconds) may improve efficiency for modified monomers .
- Deprotection : After synthesis, cleave and deprotect oligonucleotides using concentrated ammonium hydroxide (55°C, overnight) .
- Purification : Use reversed-phase (RP) cartridges (e.g., Glen Research’s Poly-Pak) or HPLC to remove failure sequences .
Reference Protocols : Example oligonucleotide synthesis with 3′-biotin labels using 39-BiotinTEG-CPG (Glen Research) on ABI 392 synthesizers .
Q. How can coupling efficiency of biotin phosphoramidite be optimized in automated synthesis?
Key factors:
- Purity : Use phosphoramidites with ≥90% chromatographic purity to ensure consistent coupling .
- Coupling Time : Increase wait steps (e.g., 600 sec) for bulky modifiers like biotin .
- Synthesis Scale : Use 1 μmol or larger scales to minimize inefficiencies from low reagent volumes.
Validation : Monitor coupling efficiency via trityl assay or MALDI-TOF mass spectrometry .
Q. What purification methods are recommended for biotinylated oligonucleotides?
- Reversed-Phase Cartridges : Glen Research’s Poly-Pak effectively removes truncated sequences while retaining DMT-on full-length products .
- HPLC : Useful for separating isomers (e.g., 5′- vs. 3′-biotin) or multiplex-labeled oligonucleotides .
Note : Avoid harsh conditions (e.g., high-temperature HPLC) that may degrade biotin-streptavidin binding .
Q. How does spacer arm length in biotin phosphoramidite affect experimental outcomes?
Biotin phosphoramidites with 15-atom spacers (e.g., BiotinTEG) reduce steric hindrance between biotin and streptavidin, improving binding efficiency by ~30% compared to shorter spacers . Applications requiring gentle elution (e.g., affinity capture) may use desthiobiotinTEG , which has a lower streptavidin binding affinity (Kd ~10⁻¹⁰ M vs. 10⁻¹⁵ M for biotin) .
Advanced Research Questions
Q. What strategies enable site-specific multiplex biotinylation of oligonucleotides?
- Branched Labeling : Use non-nucleoside phosphoramidites (e.g., MuOH-phosphoramidite) to introduce multiple hydroxyl groups, allowing sequential addition of biotin moieties. For example, coupling two MuOH monomers enables four biotin additions in one synthesis cycle .
- Photocleavable (PC) Biotin : PC Biotin phosphoramidite allows light-triggered release of biotinylated probes from streptavidin matrices, useful in reversible capture assays .
Q. How can researchers troubleshoot low yields in biotin-phosphoramidite synthesis?
Common issues:
- Oxidation Failures : Use fresh sulfurizing reagents (e.g., Sulfurizing Reagent II) for thiophosphate-modified oligonucleotides .
- Incomplete Detritylation : Ensure acidic detritylation steps (e.g., 3% trichloroacetic acid) are optimized for ABI fluidics .
- Batch Variability : Request peptide content analysis (HPLC/MS) if batch-to-batch inconsistencies arise in downstream assays .
Q. What are the advantages of using photocleavable (PC) biotin phosphoramidite in dynamic assays?
PC Biotin enables:
Q. How do researchers validate the functionality of biotinylated oligonucleotides?
- Streptavidin Gel-Shift Assay : Incubate biotinylated probes with streptavidin and analyze mobility shifts via PAGE (e.g., 20% polyacrylamide gels) .
- qRT-PCR Validation : Use biotinylated primers in conjunction with FAM-labeled probes to confirm target capture efficiency (e.g., Applied Biosystems’ ABI PRISM 7900 HT) .
Q. What are the limitations of using nucleoside-based biotin phosphoramidites compared to non-nucleoside alternatives?
Q. How can desthiobiotin phosphoramidite improve gentle elution in pull-down assays?
Desthiobiotin’s lower binding affinity (Kd ~10⁻¹⁰ M) allows competitive elution with free biotin buffers, preserving protein integrity better than harsh pH or denaturants. Applications include native complex isolation for structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
